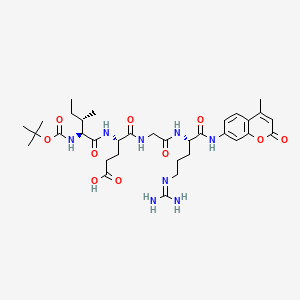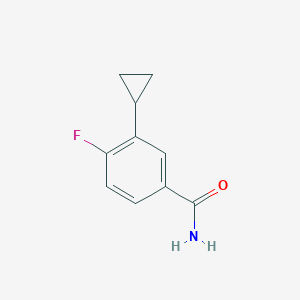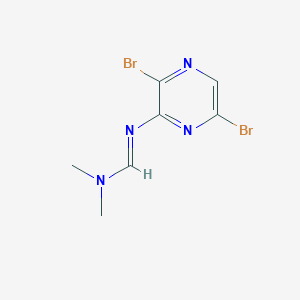
2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is an organic compound that features an imidazole ring attached to a tetramethyl-substituted acetophenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone typically involves the reaction of 2’,3’,5’,6’-tetramethylacetophenone with imidazole under specific conditions. One common method includes:
Reacting 2’,3’,5’,6’-tetramethylacetophenone with imidazole: in the presence of a base such as potassium carbonate.
Heating the mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
2-(1-Imidazolyl)acetophenone: Lacks the tetramethyl substitution, resulting in different chemical and biological properties.
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylbenzophenone: Features a benzophenone moiety instead of acetophenone, leading to variations in reactivity and applications.
Uniqueness: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is unique due to its tetramethyl substitution, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
73931-90-5 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C15H18N2O/c1-10-7-11(2)13(4)15(12(10)3)14(18)8-17-6-5-16-9-17/h5-7,9H,8H2,1-4H3 |
Clave InChI |
WINCJAORCADCES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C(=O)CN2C=CN=C2)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Benzothiazol-2-ylmethylthio)phenyl]acetamide](/img/structure/B8760863.png)

![benzyl {(1S)-2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl}carbamate](/img/structure/B8760875.png)

![tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate](/img/structure/B8760900.png)








